molecular formula C28H30N2O3 B12786229 4-((alpha-(3-Methylphenyl)-2-piperidinobenzyl)aminocarbonylmethyl)benzoic acid CAS No. 89573-01-3

4-((alpha-(3-Methylphenyl)-2-piperidinobenzyl)aminocarbonylmethyl)benzoic acid

Cat. No.: B12786229
CAS No.: 89573-01-3
M. Wt: 442.5 g/mol
InChI Key: XZGWQUCHZYGSHG-UHFFFAOYSA-N
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Description

4-((alpha-(3-Methylphenyl)-2-piperidinobenzyl)aminocarbonylmethyl)benzoic acid is a complex organic compound with a unique structure that combines a piperidine ring, a benzoic acid moiety, and a 3-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((alpha-(3-Methylphenyl)-2-piperidinobenzyl)aminocarbonylmethyl)benzoic acid typically involves multiple steps, starting with the preparation of the piperidine ring and the benzoic acid derivative. Common synthetic routes include:

    Formation of the Piperidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the 3-Methylphenyl Group: This step often involves a Friedel-Crafts alkylation reaction, where the 3-methylphenyl group is introduced to the piperidine ring.

    Coupling with Benzoic Acid: The final step involves coupling the piperidine derivative with a benzoic acid derivative using reagents such as carbodiimides or other coupling agents.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

4-((alpha-(3-Methylphenyl)-2-piperidinobenzyl)aminocarbonylmethyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the benzoic acid moiety or the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-((alpha-(3-Methylphenyl)-2-piperidinobenzyl)aminocarbonylmethyl)benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-((alpha-(3-Methylphenyl)-2-piperidinobenzyl)aminocarbonylmethyl)benzoic acid involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4-((alpha-(3-Methylphenyl)-2-piperidinobenzyl)aminocarbonylmethyl)benzoic acid: shares structural similarities with other compounds that contain piperidine rings and benzoic acid moieties.

    Examples: Compounds such as this compound derivatives with different substituents on the piperidine ring or the benzoic acid moiety.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial purposes.

Properties

CAS No.

89573-01-3

Molecular Formula

C28H30N2O3

Molecular Weight

442.5 g/mol

IUPAC Name

4-[2-[[(3-methylphenyl)-(2-piperidin-1-ylphenyl)methyl]amino]-2-oxoethyl]benzoic acid

InChI

InChI=1S/C28H30N2O3/c1-20-8-7-9-23(18-20)27(24-10-3-4-11-25(24)30-16-5-2-6-17-30)29-26(31)19-21-12-14-22(15-13-21)28(32)33/h3-4,7-15,18,27H,2,5-6,16-17,19H2,1H3,(H,29,31)(H,32,33)

InChI Key

XZGWQUCHZYGSHG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(C2=CC=CC=C2N3CCCCC3)NC(=O)CC4=CC=C(C=C4)C(=O)O

Origin of Product

United States

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